N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline (THQ) core substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 4-ethoxybenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-2-30-20-11-13-21(14-12-20)31(26,27)24-19-10-15-23-18(17-19)7-6-16-25(23)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVAORLXULARJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Functionalization: The quinoline core is then functionalized with ethoxy and phenylsulfonyl groups through nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide, potassium tert-butoxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide has shown efficacy against various bacterial strains by inhibiting key enzymes involved in bacterial cell wall synthesis.
Target Enzymes :
- MurD : Involved in the addition of D-glutamic acid in bacterial cell wall biosynthesis.
- GlmU : Affects the synthesis of peptidoglycan precursors.
The compound's interaction with these enzymes leads to the generation of reactive oxygen species (ROS), which further contributes to its bactericidal effects against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This potential application is particularly relevant in the treatment of chronic inflammatory diseases.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. Studies have demonstrated that it can effectively inhibit enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets.
Drug Development
Mechanism of Action
The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Features of Selected THQ Derivatives
Key Observations :
- The target compound’s dual sulfonamide groups contrast with the carboximidamide () or sulfamide () moieties in analogues, which may alter hydrogen-bonding capacity and acidity.
- Synthetic routes vary significantly: Ti(OEt)4-mediated coupling () vs. HCl-driven salt formation (), reflecting substituent-dependent strategies.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s sulfonamide groups may mimic the inhibitory effects of carboximidamide derivatives () on NOS, though selectivity profiles could differ due to electronic and steric factors.
- Compared to 14d’s MOR activity (), the target’s lack of bulky hydrophobic groups (e.g., naphthalenylmethyl) might reduce opioid receptor affinity but improve solubility.
Functional Group Impact on Activity
- Sulfonamide vs.
- Ethoxy Group: The 4-ethoxy substituent introduces moderate hydrophobicity (logP increase), balancing solubility and membrane penetration compared to polar cyano groups () .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydroquinoline core, a benzenesulfonyl group, and an ethoxybenzene moiety. Its molecular formula is with a molecular weight of approximately 456.6 g/mol . The structural complexity suggests diverse interactions with biological targets, which may underpin its pharmacological effects.
Inhibition of Enzymatic Activity
Studies indicate that sulfonamide derivatives can inhibit various enzymes involved in metabolic pathways. For instance, compounds similar to this compound have shown potential as inhibitors of oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism .
Calcium Channel Interaction
Research has highlighted the interaction of sulfonamide derivatives with calcium channels. For example, certain benzenesulfonamides have been shown to modulate perfusion pressure and coronary resistance in isolated heart models by affecting calcium channel activity . This suggests that this compound may similarly influence cardiovascular functions.
Anticancer Properties
Preliminary studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, benzene disulfonamides have been identified as potent OXPHOS inhibitors that induce apoptosis in cancer cells under specific metabolic conditions . The potential for this compound to exhibit similar anticancer activity warrants further investigation.
Cardiovascular Effects
The cardiovascular implications of this compound are notable. Research involving other benzenesulfonamide derivatives indicates their ability to lower perfusion pressure and alter coronary resistance through calcium channel modulation . The specific effects of this compound on these parameters remain to be elucidated.
Experimental Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Figueroa-Valverde et al. (2023) | 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular | Decreased perfusion pressure and coronary resistance in isolated rat hearts |
| PMC9164994 (2022) | Benzene disulfonamides | Anticancer | Induced cytotoxicity in pancreatic cancer cells via OXPHOS inhibition |
| Brazilian Journal of Science (2024) | Various benzenesulfonamides | Cardiovascular | Modulated perfusion pressure through interaction with calcium channels |
Q & A
Q. What are the critical steps in synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide, and how can reaction parameters be optimized for academic-scale synthesis?
- Answer : The synthesis typically involves: (1) Formation of the tetrahydroquinoline core via a Povarov reaction, (2) sulfonylation with benzenesulfonyl chloride, and (3) coupling with 4-ethoxybenzenesulfonamide. Key optimizations include:
- Temperature control : Maintaining 60–80°C during sulfonylation to avoid side reactions .
- Solvent selection : Dichloromethane or THF for improved solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.1 ppm) and sulfonamide NH (δ 10–12 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected [M+H]+ peak at m/z 465.5) .
- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What solubility and stability considerations are critical for handling this compound in biological assays?
- Answer :
- Solubility : DMSO (≥50 mg/mL) for stock solutions; PBS (pH 7.4) for dilution .
- Stability : Degrades at >40°C; store at –20°C under inert atmosphere .
Advanced Research Questions
Q. How does the sulfonamide moiety in this compound contribute to enzyme inhibition, and what methodologies can validate its target interactions?
- Answer : The sulfonamide group acts as a hydrogen-bond acceptor, binding to catalytic residues in enzymes like PTP1B. Validation methods:
- Surface plasmon resonance (SPR) : Measure binding affinity (KD values) .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 6Q0 for analogous sulfonamides) .
- Kinetic assays : Monitor enzyme activity inhibition (e.g., IC50 determination via fluorometric assays) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Answer : Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) .
- Structural analogs : Compare activity with derivatives (e.g., fluorinated vs. brominated analogs) to identify SAR trends .
Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound’s pharmacological profile?
- Answer : Focus on:
- Core modifications : Replace tetrahydroquinoline with dihydroquinoline to assess ring saturation effects .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., –CF3) on the benzene ring to enhance binding .
- Bioisosteres : Replace sulfonamide with carboxylate groups while retaining hydrogen-bonding capacity .
Key Methodological Recommendations
- Synthesis : Optimize Povarov reaction time (8–12 hr) to balance yield (70–85%) and purity .
- Purification : Use preparative HPLC for challenging separations (C18 column, acetonitrile/water) .
- Biological assays : Include positive controls (e.g., sodium orthovanadate for PTP1B inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
